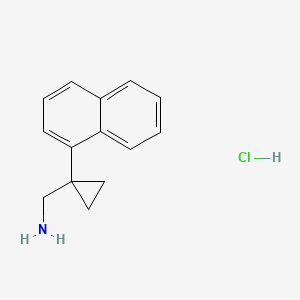

(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is a hydrochloride salt of (1-Naphthalen-1-ylcyclopropyl)methanamine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a naphthalene ring attached to a cyclopropyl group, which is further connected to a methanamine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride typically involves the reaction of naphthalene derivatives with cyclopropyl intermediatesThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile, enabling reactions with electrophilic agents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K2CO3) to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Example Reaction:

1 Naphthalen 1 ylcyclopropyl methanamine+CH3IK2CO3,DMF 1 Naphthalen 1 ylcyclopropyl N methylmethanamine+HCl

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

-

Acidic Conditions : Reacts with H2SO4 to form a diol via ring-opening.

-

Oxidative Conditions : KMnO4 oxidizes the cyclopropane to a diketone.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Ring-Opening | H2SO4, 80°C, 6 h | 1-(Naphthalen-1-yl)-1,2-propanediol | |

| Oxidative Ring-Opening | KMnO4, H2O, 25°C | 1-(Naphthalen-1-yl)-1,2-propanedione |

Electrophilic Aromatic Substitution

The naphthalene moiety participates in electrophilic substitution:

-

Nitration : HNO3/H2SO4 introduces nitro groups at the 4- or 5-positions of the naphthalene ring.

-

Sulfonation : H2SO4/SO3 adds sulfonic acid groups under reflux.

Mechanistic Pathway:

Naphthalene+NO2+→Nitro naphthalene derivative+H+

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by palladium:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C) to form biaryl derivatives .

-

Heck Reaction : Forms alkenylated products with aryl halides (Pd(OAc)2, PPh3, DMF) .

Example Optimization:

A Pd-catalyzed coupling with 4-bromopyridinone achieved 88% yield using K2CO3 in methanol, with residual Pd levels <100 ppm after purification .

Oxidation and Reduction

-

Amine Oxidation : H2O2/Fe2+ oxidizes the primary amine to a nitro group.

-

Cyclopropane Reduction : H2/Pd-C reduces the cyclopropane to a propane chain.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amine Oxidation | H2O2, FeSO4 | (1-Naphthalen-1-ylcyclopropyl)nitro | |

| Catalytic Hydrogenation | H2, Pd/C, 50 psi | 1-(Naphthalen-1-yl)propanamine |

Cycloaddition Reactions

The cyclopropane ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming isoxazoline derivatives under thermal conditions .

Example:

1 Naphthalen 1 ylcyclopropyl methanamine+RC N OΔIsoxazoline derivative

Key Research Findings

-

Catalytic Efficiency : Pd-catalyzed reactions require stringent purification to reduce residual Pd to <100 ppm, often using tris(hydroxymethyl)aminomethane or activated carbon .

-

Solubility Effects : Reactions in polar solvents (e.g., MeOH) improve yields compared to nonpolar solvents .

-

Strain-Driven Reactivity : The cyclopropane ring’s strain enhances its susceptibility to ring-opening and cycloaddition reactions.

Aplicaciones Científicas De Investigación

(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(1-Naphthalen-1-yl)cyclohexylmethanamine;hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.

N-Methyl-1-naphthalenemethylamine;hydrochloride: Similar naphthalene ring but with a different substituent on the methanamine group.

Uniqueness

(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs.

Actividad Biológica

(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride, also known as Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

- Chemical Formula : C14H16ClN

- Molecular Weight : 239.74 g/mol

- CAS Number : 12280944

The compound features a cyclopropyl group attached to a naphthalene moiety, which is significant in determining its biological activity.

Research indicates that compounds with similar structural features to this compound may exhibit various pharmacological effects, including:

- Monoamine Reuptake Inhibition : Compounds in this class may act as inhibitors of monoamine transporters, influencing neurotransmitter levels in the brain and potentially affecting mood and behavior .

- Anticonvulsant Activity : Some derivatives have shown efficacy in models of seizure activity, suggesting potential applications in treating epilepsy .

Table 1: Summary of Biological Activities

Case Studies

- Anticonvulsant Study :

- Behavioral Effects :

- Neurotransmitter Interaction :

Safety and Toxicology

While the compound shows promise in various biological activities, safety profiles must be established through comprehensive toxicological studies. Early assessments suggest moderate toxicity levels; however, further research is necessary to delineate safe dosage ranges and potential side effects.

Propiedades

IUPAC Name |

(1-naphthalen-1-ylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13;/h1-7H,8-10,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVZUPLBNYQNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.